1,3-Dioxolane-2-peroxol
Description
Structure
3D Structure
Properties
CAS No. |
5771-94-8 |
|---|---|
Molecular Formula |
C3H6O4 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
2-hydroperoxy-1,3-dioxolane |
InChI |
InChI=1S/C3H6O4/c4-7-3-5-1-2-6-3/h3-4H,1-2H2 |
InChI Key |
DTLTZTBFYLEUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)OO |
Origin of Product |
United States |
Synthesis:
Direct Oxidation: Investigation into the direct oxidation of 1,3-dioxolane (B20135) at the C2 position using molecular oxygen or other oxidizing agents could be a viable route. A patent has described the formation of a hydroperoxide from 1,3-dioxolane as an intermediate in the presence of a metal salt and an organic peroxide. google.com
Ozonolysis of 2-Vinyl-1,3-dioxolanes: The ozonolysis of a vinyl group attached to the C2 position of a 1,3-dioxolane ring, followed by appropriate work-up conditions, could potentially yield the desired 2-hydroperoxy derivative. acs.orgacs.org
Reaction with Hydrogen Peroxide: Exploring the reaction of 2-substituted 1,3-dioxolanes, where the substituent is a good leaving group, with hydrogen peroxide under controlled conditions could lead to the formation of the target compound.
Characterization:
Spectroscopic Analysis: Detailed spectroscopic studies, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), would be essential to confirm the structure and purity of any synthesized peroxy-functionalized 1,3-dioxolanes.
Thermal Stability Studies: Given the inherent instability of peroxides, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be crucial to determine the decomposition profile and safe handling parameters.
Reactivity Studies:
Strategies for the Construction and Functionalization of the 1,3-Dioxolane (B20135) Ring System
The formation of the 1,3-dioxolane ring is a fundamental transformation, typically achieved through the reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org Functionalization of the pre-formed ring, particularly at the reactive C2 position, offers a direct route to substituted dioxolanes.
The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of aldehydes or ketones with ethylene (B1197577) glycol or other 1,2-diols. This reversible reaction often requires the removal of water to drive the equilibrium toward the product. organic-chemistry.org
A wide array of both Brønsted and Lewis acids effectively catalyze the formation of 1,3-dioxolanes. Traditional Brønsted acids such as toluenesulfonic acid and sulfuric acid are commonly used, often in refluxing solvents to facilitate water removal via a Dean-Stark apparatus. organic-chemistry.orgresearchgate.net More recently, stronger Brønsted acids and solid-supported catalysts have been developed for milder and more efficient transformations. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been shown to be an extremely efficient, reusable catalyst for the protection of aldehydes and ketones. frontiersin.org Similarly, bis(trifluoromethane)sulfonimide (Tf₂NH), a super Brønsted acid, is effective in promoting the formation of 1,4-dioxanes from oxetanols and diols, a related transformation that highlights its catalytic power. nih.govacs.orgresearchgate.netrsc.org
Lewis acids are also extensively used, offering mild reaction conditions suitable for sensitive substrates. acs.org Catalysts such as Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) have been investigated, with BF₃·OEt₂ often showing superior efficacy in the reaction between ketones and epoxides to form dioxolanes. acs.orgacs.org Other notable Lewis acid catalysts include Zirconium(IV) chloride (ZrCl₄), Erbium(III) triflate (Er(OTf)₃), and Cerium(III) triflate (Ce(OTf)₃), which are praised for their high efficiency and chemoselectivity under mild conditions. organic-chemistry.org Heterogeneous catalysts like montmorillonite (B579905) K10 clay have also proven effective, particularly when aldehydes are pre-activated with trimethyl orthoformate. nih.gov
| Catalyst Type | Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Carbonyls, 1,2-diols | Standard, requires water removal (e.g., Dean-Stark) | organic-chemistry.org |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Carbonyls, ethylene glycol | Strong acid, can lead to side reactions | researchgate.net |
| Brønsted Acid | Bis(trifluoromethane)sulfonimide (Tf₂NH) | Oxetanols, 1,2-diols | "Super acid", high efficiency, metal-free | nih.govacs.org |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Ketones, oxiranes | Effective for sensitive substrates at low temperatures | acs.orgacs.org |
| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Carbonyls | Highly efficient and chemoselective | organic-chemistry.org |
| Lewis Acid | Erbium(III) triflate (Er(OTf)₃) | Carbonyls | Gentle catalyst for cleavage, implies effective formation | organic-chemistry.org |
| Heterogeneous | Montmorillonite K10 | Salicylaldehyde, diols | Solid acid catalyst, reusable | nih.gov |
| Heterogeneous | Silica-supported HClO₄ | Carbonyls | Ecofriendly, reusable, mild conditions | frontiersin.org |
In the synthesis of complex molecules, the ability to selectively protect one carbonyl group in the presence of others is crucial. Many modern catalytic systems offer high levels of chemoselectivity. For example, certain methods allow for the preferential acetalization of aldehydes over ketones, a distinction that is valuable in multi-step synthesis. organic-chemistry.orgorganic-chemistry.org Zirconium tetrachloride (ZrCl₄) is a notable catalyst that exhibits high chemoselectivity for the acetalization and transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org
Functionalization of the 1,3-dioxolane ring can also be achieved through radical-based transformations, which typically target the C2 position due to the stability of the resulting 1,3-dioxolan-2-yl radical. researchgate.net These methods provide a complementary approach to ionic pathways.
A metal-free, redox-neutral process has been developed for the site-specific addition of 1,3-dioxolane to imines. organic-chemistry.org This reaction is promoted by a thiol and a catalytic amount of a radical precursor, proceeding through a radical chain mechanism to yield protected α-amino aldehydes. The process is notable for its mild conditions and use of inexpensive starting materials. organic-chemistry.org
In another innovative approach, 1,3-dioxolane can be reacted with formaldehyde (B43269) under non-acidic conditions in the presence of an organic peroxide initiator and a metal salt, such as a cobalt(II) salt. google.com This reaction preferentially involves the radical-mediated addition of formaldehyde to the C2-methylene group of the 1,3-dioxolane ring, forming 2-hydroxymethyl-1,3-dioxolane in significant quantities. This method highlights a pathway for C-C bond formation at the C2 position via a radical mechanism. google.com
Catalytic Acetalization/Ketalization Reactions of Carbonyl Compounds with Diols
Approaches for the Introduction of the Peroxy Moiety at the 2-Position of 1,3-Dioxolanes
The synthesis of this compound involves the specific introduction of a hydroperoxy (-OOH) group at the C2 position. This transformation is distinct from the synthesis of 1,2-dioxolanes, which are cyclic peroxides. researchgate.netnih.gov
The direct synthesis of this compound can be accomplished via the oxidation of the 1,3-dioxolane ring. A patented process describes the oxidation of 1,3-dioxolane to form its corresponding hydroperoxide, 1,3-dioxolan-2-hydroperoxide. google.com This hydroperoxide can then be used as a radical initiator in subsequent reactions, such as the addition to formaldehyde mentioned previously. google.com This indicates a direct pathway for the formation of the target peroxy-functionalized compound.
Peroxidation Reactions Involving Hydrogen Peroxide and Its Derivatives
Direct Oxidation Methods with H2O2 Under Acidic or Basic Conditions
Direct oxidation using hydrogen peroxide (H₂O₂) under either acidic or basic conditions represents a straightforward approach to peroxide synthesis. While the direct synthesis of this compound via this method is not extensively documented, related transformations highlight the potential of this strategy. For instance, a three-component reaction of 1,3-diketones with hydrogen peroxide and alcohols in the presence of excess acid can yield 3,5-dialkoxy-1,2-dioxolanes. researchgate.net This reaction demonstrates the formation of a dioxolane ring incorporating a peroxide bond, albeit from acyclic precursors.
The oxidation of cyclic acetals like 1,3-dioxolane has been studied in the context of advanced oxidation processes. For example, the use of ozone in combination with hydrogen peroxide leads to the oxidation of 1,3-dioxolane. oxidationtech.com However, these conditions are typically employed for the degradation of organic compounds rather than the controlled synthesis of specific peroxy derivatives. The relative rate of oxidation of 1,3-dioxolane is faster than that of methanol (B129727) but slower than 2-methyl-1,3-dioxolane (B1212220) under these conditions. oxidationtech.com
The following table summarizes the conditions for the synthesis of dialkoxy-1,2-dioxolanes using H₂O₂.
| Substrate | Reagents | Catalyst/Conditions | Product | Yield (%) | Ref |
| 1,3-Diketones | H₂O₂, Alcohols | H₂SO₄, MeSO₃H, p-TsOH·H₂O, or BF₃·Et₂O | 3,5-Dialkoxy-1,2-dioxolanes | 13-83 | researchgate.net |
| 1,3-Dioxolane | O₃, H₂O₂ | Advanced Oxidation Process | Oxidation Products | N/A | oxidationtech.com |
Interactive Data Table: Synthesis of Dialkoxy-1,2-dioxolanes
| Substrate | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Diketones | H₂O₂, Alcohols | H₂SO₄, MeSO₃H, p-TsOH·H₂O, or BF₃·Et₂O | 3,5-Dialkoxy-1,2-dioxolanes | 13-83 | researchgate.net |
| 1,3-Dioxolane | O₃, H₂O₂ | Advanced Oxidation Process | Oxidation Products | N/A | oxidationtech.com |
Peracid-Mediated Oxidations (e.g., Trifluoroperacetic Acid, Perbenzoic Acid)
Peracids are powerful oxidizing agents widely used in organic synthesis, notably for Baeyer-Villiger oxidations and epoxidations. wikipedia.orgwikipedia.org The Baeyer-Villiger oxidation converts ketones to esters and cyclic ketones to lactones, proceeding through a Criegee intermediate formed by the attack of the peracid on the carbonyl group. wikipedia.org The reactivity of peracids is correlated with the pKa of the corresponding carboxylic acid, with trifluoroperacetic acid (TFPAA) being one of the most reactive. wikipedia.org
The oxidation of cyclic acetals to hydroxy esters using meta-chloroperbenzoic acid (m-CPBA) has been reported. organic-chemistry.org This reaction is proposed to proceed through a peroxy intermediate which then fragments to the ester product. This transformation suggests that peracids can react with the acetal functionality, which is a key structural feature of 1,3-dioxolane.
Trifluoroperacetic acid has been employed in the total synthesis of neosporol, a natural product containing a 1,3-dioxolane ring. wikipedia.orgwikipedia.org In this synthesis, a Prilezhaev epoxidation of an allyl alcohol is followed by a ring-expansion reaction of the resulting epoxide with a nearby carbonyl group to form the 1,3-dioxolane system. wikipedia.org While this is not a direct peroxidation of a pre-existing dioxolane ring, it demonstrates the utility of peracids in constructing molecules containing this moiety. The reaction of acetyl trifluoroacetate (B77799) with tri-O-methylene-D-mannitol, a compound with multiple cyclic acetal functionalities, leads to ring fission, indicating the reactivity of acetal rings towards reagents derived from trifluoroacetic anhydride. rsc.org
The table below provides examples of peracid-mediated oxidations of cyclic acetals and related compounds.
| Substrate | Peracid | Conditions | Product | Yield (%) | Ref |
| Cyclic Acetals | m-CPBA | Mild conditions | Hydroxy Alkyl Esters | Good | organic-chemistry.org |
| Allyl alcohol precursor | TFPAA | Anhydrous | Epoxide (for Dioxolane synthesis) | N/A | wikipedia.orgwikipedia.org |
| 1,3:2,5:4,6-tri-O-methylene-D-mannitol | Acetyl trifluoroacetate | N/A | Ring fission products | N/A | rsc.org |
Interactive Data Table: Peracid-Mediated Oxidations
| Substrate | Peracid | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclic Acetals | m-CPBA | Mild conditions | Hydroxy Alkyl Esters | Good | organic-chemistry.org |
| Allyl alcohol precursor | TFPAA | Anhydrous | Epoxide (for Dioxolane synthesis) | N/A | wikipedia.orgwikipedia.org |
| 1,3:2,5:4,6-tri-O-methylene-D-mannitol | Acetyl trifluoroacetate | N/A | Ring fission products | N/A | rsc.org |
Transition Metal Catalyzed Peroxygenation Reactions
Transition metal catalysts have enabled the development of powerful methods for the formation of C-O bonds, including the synthesis of peroxides. The Isayama-Mukaiyama reaction, which involves the peroxysilylation of alkenes with molecular oxygen and a silane (B1218182) catalyzed by a cobalt(II) complex, is a key method for preparing peroxides. nih.gov Compounds containing a reaction center susceptible to attack by a peroxide radical, when subjected to these conditions, can undergo intramolecular cyclization to form 1,2-dioxolane rings. nih.gov For example, the Co(modp)₂-catalyzed peroxysilylation of (2-vinylcyclopropyl)benzene yields a triethylsilylperoxy-substituted 1,2-dioxolane. nih.gov
Cobalt-catalyzed peroxidation of dienes can also lead to the formation of cyclic peroxides, including 1,2-dioxolanes and 1,2-dioxanes. nih.gov The product distribution between acyclic and cyclic peroxides is dependent on the structure of the diene substrate. nih.gov Palladium(II) catalysts have also been shown to effectively catalyze the cyclization of unsaturated tertiary hydroperoxides to afford 1,2-dioxanes. nih.gov
A summary of transition metal-catalyzed peroxygenation reactions is presented in the following table.
| Substrate | Catalyst | Reagents | Product | Yield (%) | Ref |
| (2-Vinylcyclopropyl)benzene | Co(modp)₂ | O₂, Et₃SiH | Triethyl(1-(5-phenyl-1,2-dioxolan-3-yl)ethylperoxy)silane | 37 | nih.gov |
| 1,5-Dienes | Co(II) complex | O₂, Et₃SiH | 1,2-Dioxanes and/or 1,2-Dioxolanes | Variable | nih.gov |
| γ,δ-Unsaturated tertiary hydroperoxides | Pd(II) complex | N/A | 1,2-Dioxanes | N/A | nih.gov |
Interactive Data Table: Transition Metal Catalyzed Peroxygenation
| Substrate | Catalyst | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (2-Vinylcyclopropyl)benzene | Co(modp)₂ | O₂, Et₃SiH | Triethyl(1-(5-phenyl-1,2-dioxolan-3-yl)ethylperoxy)silane | 37 | nih.gov |
| 1,5-Dienes | Co(II) complex | O₂, Et₃SiH | 1,2-Dioxanes and/or 1,2-Dioxolanes | Variable | nih.gov |
| γ,δ-Unsaturated tertiary hydroperoxides | Pd(II) complex | N/A | 1,2-Dioxanes | N/A | nih.gov |
Peroxyl Radical-Mediated Oxygenation and Cyclization Strategies
Radical-mediated reactions provide a powerful avenue for the synthesis of complex molecules, including peroxy-functionalized cyclic systems. These strategies often involve the generation of peroxyl radicals which can then participate in various cyclization and oxygenation reactions.
Autoxidation Pathways Leading to Dioxolane Hydroperoxides
Autoxidation, a radical chain process involving molecular oxygen, can lead to the formation of hydroperoxides. In certain substrates, this process can result in the formation of dioxolane hydroperoxides. For example, the autoxidation of geranial was found to produce a dioxolane hydroperoxide as a significant product. rsc.org The formation of this product is favored over the corresponding geranial hydroperoxides, as indicated by DFT calculations. The proposed mechanism involves the formation of a peracyl radical, which then leads to the formation of an epoxide. Subsequent reaction of the epoxide can yield the dioxolane hydroperoxide. rsc.org This demonstrates that autoxidation can be a viable pathway for generating dioxolane hydroperoxides from appropriately functionalized precursors.
Intermolecular and Intramolecular Peroxygenation Reactions
Peroxyl radicals can undergo both intermolecular and intramolecular reactions to form cyclic peroxides. A key strategy involves the cyclization of unsaturated hydroperoxides. dtic.mil These hydroperoxides can be generated, for instance, through the regioselective cobalt-catalyzed hydroperoxidation of dienes. nih.gov The subsequent intramolecular cyclization can be promoted by various means.
Acid-catalyzed intramolecular oxa-Michael reactions of unsaturated hydroperoxides can lead to the formation of 1,2-dioxanes. nih.gov Similarly, palladium(II) catalysts can induce the cyclization of unsaturated tertiary hydroperoxides to give 1,2-dioxanes. nih.gov Radical cyclizations of unsaturated hydroperoxides also provide a route to cyclic peroxides. For example, the radical cyclization of 3-hydroperoxymethylhexa-1,5-diene occurs selectively at one of the double bonds to afford 1,2-dioxolanes. rsc.org The intramolecular reaction of dialkyl peroxides with carbanions has also been demonstrated as a novel approach to the synthesis of cyclic ethers, and by extension, could be envisioned for cyclic peroxide formation. acs.org
The table below outlines examples of peroxygenation reactions leading to cyclic peroxides.
| Reaction Type | Substrate | Conditions | Product | Ref |
| Intramolecular Oxa-Michael Addition | Unsaturated hydroperoxides | HNEt₃Cl, catalytic Et₃N | 1,2-Dioxanes | nih.gov |
| Palladium-Catalyzed Cyclization | γ,δ-Unsaturated tertiary hydroperoxides | Pd(II) catalyst | 1,2-Dioxanes | nih.gov |
| Radical Cyclization | 3-Hydroperoxymethylhexa-1,5-diene | Radical initiator | 1,2-Dioxolanes | rsc.org |
Interactive Data Table: Peroxygenation Reactions
| Reaction Type | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| Intramolecular Oxa-Michael Addition | Unsaturated hydroperoxides | HNEt₃Cl, catalytic Et₃N | 1,2-Dioxanes | nih.gov |
| Palladium-Catalyzed Cyclization | γ,δ-Unsaturated tertiary hydroperoxides | Pd(II) catalyst | 1,2-Dioxanes | nih.gov |
| Radical Cyclization | 3-Hydroperoxymethylhexa-1,5-diene | Radical initiator | 1,2-Dioxolanes | rsc.org |
Role of Solvent-Derived Peroxyl Radicals in Oxidation
Solvent molecules are not always innocent bystanders in chemical reactions and can actively participate in oxidative processes. Ionizing radiation can generate reactive species from the solvent, which in the presence of molecular oxygen, can form solvent-derived peroxyl radicals (RₛₒₗOO•). nih.gov These peroxyl radicals are capable of facilitating selective oxidation reactions at room temperature without the need for catalysts. nih.gov
For example, the radiolysis of acetonitrile (B52724) (CH₃CN) can produce cyanomethyl radicals (•CH₂CN), which rapidly combine with O₂ to form cyanomethylperoxyl radicals (•OOCH₂CN). nih.gov Density functional theory (DFT) calculations have shown that these solvent-derived peroxyl radicals can enable oxidation reactions through an oxygen atom transfer process. nih.gov While the direct application of this methodology to the synthesis of this compound has not been explicitly reported, the principle of using solvent-derived peroxyl radicals as oxidants presents an intriguing possibility. Given that radical formation on the 1,3-dioxolane ring, particularly at the C2 position, can occur, uantwerpen.be it is conceivable that in an appropriate solvent system under radical-generating conditions, solvent-derived peroxyl radicals could react with a 1,3-dioxolanyl radical to form a peroxy linkage.
Rearrangement-Based Syntheses of Cyclic Peroxides
Rearrangements of organic peroxides and related species are fundamental processes in organic chemistry, often serving as key steps in the synthesis of complex molecules. beilstein-journals.org While some rearrangements, like the Kornblum-DeLaMare reaction, describe the transformation of existing cyclic peroxides into other functional groups like γ-hydroxyenones, other rearrangement processes are pivotal in the formation of the cyclic peroxide ring itself. beilstein-journals.orgrsc.org
One of the most notable rearrangement reactions in peroxide chemistry is the Hock rearrangement, which is a key step in the industrial production of phenol (B47542) and acetone (B3395972) from cumene (B47948) hydroperoxide. beilstein-journals.org In a synthetic context, acid-catalyzed rearrangements of organic peroxides, such as those seen in Hock or Criegee-type processes, typically involve C-C bond cleavage and the formation of an oxocarbenium intermediate. acs.org Researchers have harnessed this reactivity in tandem processes. For instance, an InCl₃-catalyzed reaction combines a Hock or Criegee oxidative cleavage with a nucleophilic addition onto the resulting oxocarbenium species, enabling the synthesis of various substituted benzoxacycles. acs.org
Another strategy involves the rearrangement of epoxide precursors. In the total synthesis of the natural product neosporol, which contains a 1,3-dioxolane moiety, a Prilezhaev reaction is used to form an epoxide from an allyl alcohol. wikipedia.org This epoxide then undergoes a ring-expansion reaction with a nearby carbonyl group to construct the 1,3-dioxolane ring. wikipedia.org While not forming a peroxide ring directly, this demonstrates how rearrangement of cyclic ethers is a valid strategy for building related heterocyclic systems.
Stereoselective Control in the Synthesis of Peroxy-Functionalized Dioxolanes
The control of stereochemistry is a paramount challenge and a critical goal in the synthesis of peroxy-functionalized cyclic systems. The biological activity of many peroxide-containing natural products is often dependent on their specific stereoisomeric form. acs.org The development of stereoselective methods, therefore, opens the door to the efficient synthesis of enantiomerically pure and diastereomerically defined compounds, which is crucial for pharmaceutical applications. nih.gov
The synthesis of cyclic acetals, such as 1,3-dioxolanes, can be particularly challenging from a stereochemical perspective due to the inherent reversibility of their formation. nih.govresearchgate.net However, recent advances in catalysis, particularly with chiral hydrogen bond catalysts, have provided new avenues for achieving high levels of stereocontrol. nih.gov These strategies often rely on cascade reactions that form multiple bonds and stereocenters in a single, efficient step. nih.govnih.gov
Diastereoselective and Enantioselective Approaches for Peroxide Formation
Achieving high levels of both diastereoselectivity and enantioselectivity is a key focus in modern synthetic organic chemistry. For peroxy-functionalized dioxolanes and related cyclic peroxides, several catalytic approaches have been developed.
Diastereoselective and Enantioselective Catalysis
Chiral Brønsted acids have emerged as powerful catalysts for the stereoselective synthesis of oxygen-containing heterocycles. nih.gov For example, a desymmetrization of p-quinols using a Brønsted acid-catalyzed acetalization/Michael cascade has been shown to produce 1,3-dioxolanes in high yields and diastereoselectivities. nih.govnih.gov The use of a chiral phosphoric acid derived from SPINOL was reported to catalyze the synthesis of 1,2,3-trioxanes with high enantioselectivity and diastereoselectivity, proceeding through a dynamic kinetic resolution of a peroxyhemiacetal intermediate. nih.gov While this method yielded modest enantioselectivity for 1,3-dioxolane products, it highlights a promising strategy. nih.govnih.gov
Another approach utilized a quinidine-derived bifunctional thiourea (B124793) catalyst for the synthesis of 1,3-dioxolanes, which proceeded with excellent enantioselectivity but offered low to modest diastereoselectivity. researchgate.net Similarly, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions to furnish cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org
| Catalyst/Method | Substrate Type | Product Type | Selectivity Achieved | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (SPINOL-derived) | p-Methylquinol and Isobutyraldehyde | 1,3-Dioxolane | High diastereoselectivity, modest enantioselectivity | nih.govnih.gov |
| Quinidine-derived Bifunctional Thiourea | γ-Hydroxy α,β-unsaturated carbonyls and Aldehydes | 1,3-Dioxolanes | Excellent enantioselectivity, low to modest diastereoselectivity | researchgate.net |
| Chiral Binaphthyldiimine-Ni(II) Complex | Donor-acceptor oxiranes and Aldehydes | cis-1,3-Dioxolanes | High diastereo- and enantioselectivities | organic-chemistry.org |
| Co(II)/O₂/Et₃SiH System | 1,4-Dienes | 1,2-Dioxolanes | Chemo- and regioselective | acs.org |
Controlling the Formation of Stereoisomers in Cyclic Peroxides
The formation of specific stereoisomers in cyclic peroxide synthesis is influenced by a combination of factors, including the chosen synthetic method, catalyst, and substrate structure. acs.org A notable method for the direct synthesis of cyclic peroxides from dienes involves a Co(II)-catalyzed peroxidation with molecular oxygen and triethylsilane. acs.org This method is advantageous as it avoids the use of potentially unstable unsaturated hydroperoxide precursors. acs.org
The chemo- and regioselectivity of this cobalt-catalyzed reaction are governed by several key factors: acs.org
Stability of the Intermediate Radical: The reaction proceeds via a carbon-centered radical intermediate formed by the reaction of the alkene with a cobalt-hydride complex. The relative stability of this radical dictates the site of peroxidation. acs.org
Steric Effects: Steric hindrance around the carbon-carbon double bond can influence the approach of the catalytic species, thereby directing the reaction to a less hindered site. acs.org
Electronic Factors: The electronic properties of the double bond also play a role in its reactivity towards the cobalt catalyst. acs.org
By carefully selecting dienes with appropriate substitution patterns, it is possible to achieve selective monoperoxidation. This leads to unsaturated triethylsilyl peroxides, which can then undergo intramolecular cyclization to yield the desired 1,2-dioxanes or 1,2-dioxolanes. acs.org The efficiency of this cyclization and the yield of the final cyclic peroxide can often be improved by conducting the reaction under higher oxygen pressure. acs.org This level of control is essential for the targeted synthesis of complex, stereochemically defined cyclic peroxides. acs.org
Fundamental Mechanisms of Peroxide Bond Cleavagenih.gov
The reactivity of any peroxide, including a peroxy-functionalized 1,3-dioxolane, is dominated by the inherent weakness of the oxygen-oxygen (O-O) single bond. The cleavage of this bond can proceed through several fundamental mechanistic pathways, primarily categorized as homolytic, heterolytic, or metal-ion mediated.
Homolytic Cleavage and Radical Generation
Homolytic cleavage involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of two radical species. This process can typically be initiated by thermal energy (heating) or photochemically (exposure to UV light). wikipedia.org The general reaction is as follows:
R-O-O-R' → R-O• + •O-R'
In the case of this compound, homolytic cleavage would generate two oxygen-centered radicals. The stability of these resulting radicals influences the ease of cleavage. For instance, studies on other organic peroxides have shown that the process is facilitated when more electron density is present on the O-O bond. These highly reactive radical intermediates can then initiate a variety of subsequent reactions, such as hydrogen abstraction from other molecules or addition to unsaturated bonds, making them useful as initiators for polymerization. nih.gov
Heterolytic Cleavage and Polar Reaction Pathways
In contrast to homolytic cleavage, heterolytic cleavage involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, leading to the formation of a cation and an anion. This pathway is often facilitated by polar solvents and is susceptible to acid or base catalysis.
R-O-O-R' → R-O⁺ + ⁻O-R' or R-O⁻ + ⁺O-R'
For a peroxy-functionalized dioxolane, an acidic environment could protonate one of the peroxide oxygens, creating a good leaving group (R-O-OH) and facilitating cleavage to form a cationic intermediate. Conversely, a strong base could deprotonate an adjacent carbon, initiating a rearrangement that cleaves the peroxide bond, as seen in the Kornblum-DeLaMare rearrangement. wikipedia.org Studies on various hydroperoxides have demonstrated that the presence of electron-withdrawing groups tends to favor heterolytic cleavage. nih.gov
Metal-Ion Mediated Activation and Fragmentation of Peroxy Moieties
Transition metal ions, particularly those with accessible redox states like iron (Fe²⁺/Fe³⁺), are known to catalyze the decomposition of peroxides. researchgate.net This activation can proceed through single-electron transfer (SET) mechanisms, leading to either homolytic or heterolytic cleavage depending on the metal, its oxidation state, and the peroxide's structure.
For example, an Fe²⁺ salt can reductively cleave the O-O bond:
R-O-O-R' + Fe²⁺ → R-O• + ⁻O-R' + Fe³⁺
This process, known as Fenton-type chemistry, generates an alkoxy radical and is a powerful method for initiating radical reactions under mild conditions. wikipedia.org The catalytic decomposition of hydrogen peroxide on various metal oxides proceeds via the transfer of an electron from the metal to the peroxide. researchgate.net This pathway is highly relevant to peroxy-dioxolanes, suggesting that trace metals could significantly influence their stability and reaction pathways, leading to fragmentation and rearrangement products.
Table 1: Comparison of Peroxide Bond Cleavage Mechanisms
| Feature | Homolytic Cleavage | Heterolytic Cleavage | Metal-Ion Mediated Cleavage |
|---|---|---|---|
| Bond Breaking | Symmetrical | Asymmetrical | Catalyzed by metal ions |
| Intermediates | Radicals (R-O•) | Ions (R-O⁺, R-O⁻) | Radical or ionic, depending on metal |
| Initiation | Heat, UV light | Acid or base catalysis, polar solvents | Redox-active metal ions (e.g., Fe²⁺, Cu⁺) |
| Products | Radical-derived products | Ionic-derived products | Often complex mixtures, can be selective |
Rearrangement Reactions of Peroxy-Functionalized Systemsnih.gov
The cleavage of the peroxide bond in structures like this compound can be coupled with skeletal rearrangements, leading to significant molecular transformations. Several classic named reactions in peroxide chemistry provide a framework for understanding these potential pathways. nih.gov
Baeyer–Villiger Oxidation Analogues and Scope in Peroxy-Dioxolanes
The Baeyer-Villiger (BV) oxidation is the reaction of a ketone with a peroxyacid to form an ester. nih.gov The key step involves the rearrangement of a tetrahedral intermediate known as the Criegee intermediate. nih.govresearchgate.net This intermediate, a type of peroxyacetal, is structurally analogous to this compound.
In the classic BV reaction, a substituent on the ketone migrates to the adjacent peroxide oxygen. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. This preference is based on the ability of the migrating group to stabilize a partial positive charge in the transition state.
For a substituted this compound, a similar rearrangement could be envisioned, likely under acidic conditions. This would involve the migration of a carbon atom from the dioxolane ring to the external peroxy oxygen, leading to a ring-expanded product or other fragmented esters. The stability of the dioxolane ring and the nature of any substituents would be critical in determining the feasibility and outcome of such a rearrangement.
Criegee, Hock, and Kornblum–DeLaMare Rearrangements in Peroxide Chemistry
Several other named rearrangements are central to peroxide chemistry and offer insights into the potential reactivity of peroxy-dioxolanes. nih.gov
Criegee Rearrangement: This reaction typically involves the acid-catalyzed rearrangement of tertiary hydroperoxides to form a ketone and an alcohol. nih.gov Under acidic conditions, 3-hydroxy-1,2-dioxolanes (a structural isomer of a hydrated peroxy-dioxolane) have been shown to rearrange via a Criegee-like mechanism. nih.govbeilstein-journals.org This suggests that under appropriate conditions, a protonated this compound could undergo fragmentation and rearrangement.
Hock Rearrangement: The Hock rearrangement is the acid-catalyzed cleavage of hydroperoxides, most famously used in the industrial synthesis of phenol and acetone from cumene hydroperoxide. nih.govresearchgate.net The mechanism involves protonation of the hydroperoxide, elimination of water, and migration of an alkyl or aryl group to the resulting electron-deficient oxygen, forming a stabilized carbocation. researchgate.netechemi.comstackexchange.com A peroxy-functionalized dioxolane subjected to acidic conditions could potentially undergo a Hock-type rearrangement, leading to C-C bond cleavage and the formation of carbonyl compounds.
Kornblum–DeLaMare Rearrangement: This rearrangement involves the base-catalyzed conversion of a primary or secondary peroxide into a ketone and an alcohol. wikipedia.orgrsc.org The key mechanistic step is the abstraction of a proton alpha to the peroxide group by a base (e.g., an amine or hydroxide), leading to the expulsion of a hydroxyl anion and the formation of a carbonyl group. wikipedia.org Given that this compound has a hydrogen atom at the 2-position, this pathway is highly plausible. Base treatment could induce a Kornblum-DeLaMare rearrangement to yield a hydroxy-ester product. This reaction has been utilized in the synthesis of various natural products. rsc.orgnih.gov
Table 2: Overview of Relevant Peroxide Rearrangement Reactions
| Reaction | Catalyst/Conditions | Key Intermediate/Step | Typical Product(s) |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxyacid, Lewis Acid | Criegee intermediate, migration of a group to oxygen | Ester or Lactone |
| Criegee Rearrangement | Acid | Rearrangement of tertiary hydroperoxides | Ketone and Alcohol |
| Hock Rearrangement | Acid | Migration of alkyl/aryl group to oxygen, carbocation formation | Phenols, Carbonyls |
| Kornblum-DeLaMare Rearrangement | Base (e.g., Et₃N, OH⁻) | Deprotonation α to peroxide | Ketone and Alcohol |
Reactive Intermediates and Reaction Pathways
The primary reactive intermediates in the reactions of this compound are peroxyl radicals (ROO•). These radicals are central to autoxidation processes and can be formed through the homolytic cleavage of the O-O bond or by hydrogen abstraction from the hydroperoxy group. The characterization of these transient species is challenging but can be achieved through techniques like Electron Spin Resonance (ESR) spectroscopy, which can detect and identify radical intermediates. nih.gov
The trapping of peroxyl radicals is a key method for studying their behavior. In the context of the oxidation of cyclic ethers like 1,3-dioxolane, radical trapping agents can intercept the peroxyl radicals, preventing them from propagating the reaction chain and leading to the formation of stable products that can be analyzed. nih.gov For instance, the inhibition of the free radical-mediated peroxidation of linoleic acid by anthocyanins has been studied, where the anthocyanins act as trapping agents for peroxyl radicals. nih.gov The efficiency of these trapping reactions is dependent on the molecular structure of the trapping agent. nih.gov In studies of the oxidation of 1,4-dioxane, the rate constant for the reaction of the peroxyl radical with antioxidants like 5-amino-6-methyluracil has been measured to quantify the antioxidant's radical-scavenging activity. researchgate.net This approach could be applied to characterize the peroxyl radicals derived from this compound.
The recombination of peroxyl radicals can lead to the formation of unstable tetroxide intermediates (RO4R'), which can then decompose to form a variety of products. nih.gov The study of these recombination reactions provides insight into the termination pathways of radical chains. nih.gov
While radical pathways are dominant, the involvement of ionic intermediates such as carbanions and carbocations in the reactivity of 1,3-dioxolane derivatives cannot be discounted, particularly in the presence of acidic or basic catalysts. slideshare.net
Carbanions are negatively charged carbon species that act as nucleophiles. siue.eduallen.in Their stability is influenced by factors such as the inductive effect of adjacent electronegative atoms, the hybridization of the charge-bearing carbon, and the potential for resonance stabilization. allen.inlibretexts.org In the context of a substituted 1,3-dioxolane ring, the presence of the two oxygen atoms could influence the stability of a nearby carbanionic center through inductive effects. The formation of a carbanion could be facilitated by the abstraction of a proton by a strong base. allen.in
Carbocations , on the other hand, are positively charged carbon species that act as electrophiles. studyorgo.com Their stability generally increases with a greater degree of alkyl substitution and can also be influenced by resonance. studyorgo.com In reactions involving 1,3-dioxolane derivatives, carbocationic intermediates could potentially be formed through the loss of a leaving group or by protonation of an oxygen atom followed by ring opening. The stability of such carbocations would be a key factor in determining the subsequent reaction pathway. slideshare.net
The presence of substituents on the 1,3-dioxolane ring can significantly impact the stability of radical intermediates and, consequently, the distribution of reaction products. The thermodynamic stability of carbon-centered radicals can be quantitatively assessed and is influenced by the stabilizing or destabilizing effect of neighboring substituents. rsc.org
For example, in studies of substituted 1,3-dioxolan-4-ones, the stereoselectivity of radical reactions is observed to be high, indicating a strong influence of the substituents on the direction of bond formation. researchgate.net The stability of the radical intermediate is a key factor in determining the outcome of these reactions. rsc.org Computational studies on difluorenoheteroles have shown that the site-selectivity of radical reactions is controlled by a balance between the spin density distribution and steric hindrance, a principle that would also apply to substituted 1,3-dioxolanes. nih.gov
Stereoelectronic effects, such as hyperconjugative interactions, also play a crucial role in determining the stability of conformers and the reactivity of cyclic systems like 1,3-dioxane, a related six-membered ring. acs.org These effects, arising from the interaction of bonding and anti-bonding orbitals, can influence bond lengths and the preferred geometry of radical intermediates, thereby directing the course of the reaction. acs.org
Interactive Table: Substituent Effects on Radical Stability
| Substituent | Position on Ring | Expected Effect on Radical Stability | Rationale |
| Alkyl Group | C2 | Stabilizing | Inductive effect and hyperconjugation. studyorgo.com |
| Phenyl Group | C2 | Highly Stabilizing | Resonance delocalization of the radical. |
| Electron-withdrawing group (e.g., -CN) | C4 or C5 | Destabilizing | Inductive withdrawal of electron density. nih.gov |
| Electron-donating group (e.g., -OCH3) | C4 or C5 | Stabilizing | Resonance donation of electron density. |
Kinetic and Thermodynamic Studies of Reaction Mechanisms
The understanding of reaction mechanisms is incomplete without a thorough analysis of the kinetic and thermodynamic parameters that govern the rates and product distributions of the reactions.
The rate of reactions involving 1,3-dioxolane and its derivatives is highly dependent on factors such as temperature, pressure, and the presence of catalysts. acs.orgresearchgate.net Kinetic studies on the gas-phase reactions of hydroxyl radicals with 1,3-dioxolane have been performed to determine rate coefficients over a range of temperatures. rsc.org These studies provide crucial data for atmospheric and combustion models. rsc.org
Detailed kinetic models have been developed to predict the oxidation of 1,3-dioxolane under various conditions, taking into account numerous elementary reactions. acs.orgresearchgate.net These models show that the structure of the substrate plays a significant role in its reactivity. For instance, the cyclic structure of 1,3-dioxolane leads to different reaction pathways and rates compared to its acyclic counterpart, dimethoxymethane. acs.org The ring strain in 1,3-dioxolane can affect the barrier heights for isomerization reactions of the corresponding peroxy radicals. researchgate.net
Catalysts can also significantly influence the reaction rates. For example, in the Mizoroki-Heck reaction using a 1,3-dioxolane derivative as a solvent, the choice and amount of the base (which acts as a co-catalyst) have a pronounced effect on the reaction yield. rsc.org Similarly, in lithium-sulfur batteries, materials derived from metal-organic frameworks can act as catalysts to enhance the kinetics of redox reactions involving species dissolved in a 1,3-dioxolane-based electrolyte. acs.org
Interactive Table: Kinetic Data for Reactions of 1,3-Dioxolane
| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| OH radical | 298 | (11.1 ± 0.9) x 10⁻¹² | rsc.org |
| OH radical | 243-372 | k = (6.70 ± 0.86) x 10⁻¹² exp[(154 ± 36)/T] | rsc.org |
In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. numberanalytics.comlibretexts.org
Kinetic control occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the different products. numberanalytics.com The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. youtube.com This is often favored at lower temperatures. masterorganicchemistry.comopenstax.org
Thermodynamic control , on the other hand, operates when the reaction is reversible, allowing an equilibrium to be established between the products. numberanalytics.com In this case, the product distribution is determined by the relative thermodynamic stabilities of the products, with the most stable product being the major one. youtube.com Higher temperatures often favor thermodynamic control as they provide sufficient energy to overcome the activation barriers for both forward and reverse reactions. masterorganicchemistry.comopenstax.org
The electrophilic addition of HBr to 1,3-butadiene (B125203) is a classic example that illustrates this principle. At low temperatures, the kinetically controlled 1,2-adduct predominates, while at higher temperatures, the thermodynamically more stable 1,4-adduct is the major product. openstax.org A similar interplay between kinetic and thermodynamic control can be expected in the reactions of this compound, where different pathways for the decomposition of the peroxyl radical or subsequent intermediates could lead to a mixture of products whose ratio is dependent on the reaction conditions.
Advanced Spectroscopic and Computational Characterization of 1,3 Dioxolane 2 Peroxol
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive structural elucidation of 1,3-Dioxolane-2-peroxol, a molecule incorporating both a cyclic acetal (B89532) and a hydroperoxide functionality, necessitates the application of a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and stereochemistry of the compound.
NMR spectroscopy stands as a fundamental tool for the structural analysis of organic molecules, with its various nuclei-specific applications being crucial for the characterization of this compound.
¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the number of different proton environments and their spatial relationships. For this compound, distinct chemical shifts are anticipated for the protons on the dioxolane ring and the hydroperoxy proton. The protons at positions 4 and 5 of the dioxolane ring are expected to present as a multiplet, whereas the proton at position 2, adjacent to the peroxy group, would exhibit a unique chemical shift. docbrown.infochemicalbook.com The hydroperoxy proton (-OOH) typically manifests as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR is vital for delineating the carbon skeleton of the molecule. libretexts.org Each distinct carbon atom in this compound would generate a separate signal. The carbon at position 2, being bonded to two oxygen atoms, is predicted to have the most downfield chemical shift within the dioxolane ring structure. docbrown.infochemicalbook.com The carbons at positions 4 and 5 would likely show similar chemical shifts.
¹⁷O NMR Spectroscopy: While less commonly utilized due to the low natural abundance and quadrupolar characteristics of the ¹⁷O isotope, Oxygen-17 NMR can offer direct insight into the various oxygen environments within the molecule. nih.govnih.gov The different oxygen atoms of the dioxolane ring and the peroxy linkage would possess characteristic chemical shifts. Notably, the peroxy oxygens would display unique resonances that serve to confirm the presence of the -O-O- bond. udel.eduresearchgate.net
Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| H on C2 | ¹H | 5.0 - 5.5 |
| H on C4/C5 | ¹H | 3.8 - 4.2 |
| OOH | ¹H | 10.0 - 12.0 (broad) |
| C2 | ¹³C | 100 - 110 |
| C4/C5 | ¹³C | 65 - 75 |
| O in dioxolane | ¹⁷O | 50 - 100 |
| O in OOH | ¹⁷O | 250 - 350 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for ascertaining the elemental composition of a molecule with high precision, thereby enabling the unequivocal determination of the molecular formula for this compound. chemrxiv.org Moreover, the analysis of fragmentation patterns within the mass spectrum can yield valuable structural information. nih.govacs.org Typical fragmentation pathways for dioxolanes include ring-opening reactions, while peroxides are known to lose characteristic fragments such as H₂O₂. copernicus.org
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₃H₆O₄)
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 107.0344 |
| [M+Na]⁺ | 129.0163 |
| [M-OH]⁺ | 89.0238 |
| [M-H₂O₂]⁺ | 73.0290 |
Vibrational spectroscopy techniques such as Infrared (IR) and Raman are exceptionally sensitive to the types of chemical bonds within a molecule. nih.govresearchgate.net The peroxy group (-O-O-H) exhibits characteristic vibrational modes that facilitate its identification. The O-O stretching vibration is typically observed in the 820-890 cm⁻¹ region of both IR and Raman spectra. rsc.org The O-H stretching vibration of the hydroperoxy group presents as a broad band in the IR spectrum, generally around 3300-3500 cm⁻¹. orgchemboulder.comroyalsocietypublishing.org The dioxolane ring itself will also display characteristic C-O and C-H stretching and bending vibrations. uomustansiriyah.edu.iq
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (peroxy) | 3300 - 3500 (broad) |
| C-H stretch (dioxolane) | 2850 - 3000 |
| C-O stretch (dioxolane) | 1000 - 1200 |
| O-O stretch (peroxy) | 820 - 890 |
For samples of this compound that can be obtained in a crystalline form, single crystal X-ray diffraction offers the most definitive structural proof. youtube.com This technique allows for the precise measurement of bond lengths, bond angles, and the complete three-dimensional arrangement of atoms in the solid state. nih.govnih.gov It can unambiguously establish the molecule's stereochemistry, which includes the conformation of the dioxolane ring and the geometry of the peroxy group.
Advanced Chromatographic and Separation Methods for Peroxide Analysis
The inherent instability of peroxides necessitates the use of specialized chromatographic techniques for their separation and analysis. High-performance liquid chromatography (HPLC) is a frequently employed method for the analysis of organic peroxides. nih.govametsoc.org Reversed-phase columns are commonly utilized, with detection achievable through UV, fluorescence, or mass spectrometry detectors. nih.gov Gas chromatography (GC) is also a viable option, although precautions must be taken to prevent the thermal degradation of the peroxide in the high-temperature environment of the injector and column. acs.org
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a potent tool to augment experimental findings and to achieve a more profound comprehension of the properties of this compound. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) can be employed to predict the molecule's optimized geometry, vibrational frequencies, and NMR chemical shifts. nih.govoptica.org These theoretical predictions can then be juxtaposed with experimental data to corroborate structural assignments. nih.govnih.gov Furthermore, computational models can be utilized to explore the reaction mechanisms and stability of this peroxide-containing compound.
Applications and Future Research Directions in the Chemistry of Peroxy Functionalized 1,3 Dioxolanes
Utility in Organic Synthesis as Oxidizing Agents and Reactive Building Blocks
Peroxy-functionalized 1,3-dioxolanes are emerging as valuable reagents in organic synthesis. Their utility stems from their capacity to act as both potent oxidizing agents and precursors for radical-based transformations. The presence of the peroxide group at the C2 position of the dioxolane ring makes them particularly interesting for a range of synthetic applications.
Organic peroxides and hydroperoxides are well-established reagents for the epoxidation of alkenes. It is hypothesized that 2-peroxy-1,3-dioxolanes and their hydroperoxide precursors can serve as effective oxygen transfer agents. The reaction likely proceeds through the transfer of an oxygen atom from the peroxide group to the double bond of a substrate. In the case of the total synthesis of natural products like Neosporol, which contains a 1,3-dioxolane (B20135) moiety, a peroxy acid is used to epoxidize a precursor, which then undergoes ring-expansion to form the dioxolane ring wikipedia.org. This highlights the synergy between peroxide chemistry and the formation of dioxolane structures.
The potential for stereoselectivity in these reactions is a significant area of interest. While specific studies on the stereoselective epoxidation using 2-peroxy-1,3-dioxolanes are not widely reported, research on other systems, such as the vanadium-catalyzed asymmetric epoxidation of allylic alcohols, demonstrates that high diastereoselectivity can be achieved with peroxide reagents nih.gov. The chiral environment of a substituted dioxolane ring could influence the facial selectivity of the oxygen transfer, leading to the formation of chiral epoxides or diols.
Table 1: Representative Epoxidation Reactions Using Peroxide-Based Reagents This table provides general examples of epoxidation reactions and does not represent data from the specific use of 1,3-Dioxolane-2-peroxol, for which specific data is not available.
| Substrate | Peroxide Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phorbol 12,13-dibutyrate | t-Butyl hydroperoxide (TBHP) | Ti(OiPr)₄, (+)-DIPT | β-epoxide | Variable | nih.gov |
| Electron-deficient olefins | Hydrogen peroxide | Base | Epoxide | N/A | researchgate.net |
| Alkenes | Peroxycarboxylic acids | None (Prilezhaev reaction) | Epoxide | Good | wikipedia.org |
A key feature of organic peroxides is the labile O-O bond, which can undergo homolytic cleavage upon thermal or photochemical induction to generate radicals wikipedia.orgpergan.com. This property makes them excellent radical initiators for polymerization and other radical-mediated reactions wikipedia.orgfujifilm.com. The 2-peroxy-1,3-dioxolane structure is expected to behave similarly, with the peroxide bond cleaving to form two oxygen-centered radicals.
The subsequent reactions of these radicals can be diverse. In the context of polymerization, the generated radical can add to a monomer unit, initiating a polymer chain wikipedia.org. A patent describing the reaction of 1,3-dioxolane with formaldehyde (B43269) in the presence of an organic peroxide to yield 2-hydroxymethyl-1,3-dioxolane suggests that radical processes can be initiated and involve the C2 position of the dioxolane ring google.com. This supports the potential of 2-peroxy-1,3-dioxolanes as specialized radical initiators. The decomposition of these initiators can be controlled by temperature, with different peroxides having characteristic half-life temperatures.
Table 2: Decomposition Temperatures for Various Organic Peroxide Initiators This table illustrates the range of decomposition temperatures for common peroxide types and is for illustrative purposes.
| Peroxide Type | Example | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) |
|---|---|---|---|
| Diacyl Peroxides | Benzoyl Peroxide | 73 | 92 |
| Peroxyesters | t-Butyl Peroxybenzoate | 104 | 124 |
| Dialkyl Peroxides | Dicumyl Peroxide | 115 | 135 |
| Hydroperoxides | t-Butyl Hydroperoxide | 172 | 194 |
The controlled decomposition of peroxy-functionalized 1,3-dioxolanes can be a strategic tool for synthesizing more complex molecules. The thermal or chemically induced breakdown of the peroxide and subsequent rearrangement or fragmentation of the dioxolane ring can lead to a variety of products. For instance, the thermal decomposition of 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), a hydroperoxide, yields a range of products including phenols and benzaldehydes, showcasing the complex reaction pathways available nih.gov.
In the case of 2-hydroperoxy-1,3-dioxolane, decomposition could lead to intermediates such as glycolaldehyde, which can be further transformed google.com. The dioxolane structure itself is often used as a protecting group for carbonyls and diols, and its cleavage is a standard synthetic step wikipedia.orgthieme-connect.de. By integrating a peroxide at the C2 position, the deprotection step can be coupled with further functionalization driven by the reactive species generated from the peroxide decomposition. This approach could provide a novel route to bifunctional molecules or synthons for larger molecular frameworks.
Integration into Advanced Material Science and Polymer Chemistry
The unique properties of peroxy-functionalized 1,3-dioxolanes make them attractive candidates for the development of advanced materials and novel polymer architectures. Their ability to act as latent sources of radicals or as reactive monomers opens up new possibilities in polymer synthesis and modification.
There is a continuous search for new peroxide-based systems for applications ranging from green solvents to safer and more efficient initiators rsc.orgrsc.orgresearchgate.net. The synthesis of a molecule like 2-hydroperoxy-1,3-dioxolane represents a step towards creating multifunctional systems where a peroxide is integrated into a stable, yet reactive, heterocyclic scaffold google.com. Such compounds could be used to develop novel materials where the peroxide functionality can be triggered on demand to alter the material's properties, for example, to initiate cross-linking or degradation.
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, can be synthesized using various techniques, including those that involve radical polymerization. A monomer containing a this compound group could be a highly effective tool in this context.
One strategy, known as "grafting-from," involves creating a polymer backbone with initiator sites from which the graft chains can grow. A peroxy-functionalized dioxolane monomer could be copolymerized with other monomers to create a backbone with pendant peroxide groups. Subsequent heating or irradiation would cleave these peroxide groups, generating radicals along the polymer backbone that can initiate the polymerization of a second monomer, thereby forming the grafted chains google.com. This method allows for the synthesis of well-defined graft copolymers with controlled graft density. The poly(1,3-dioxolane) backbone itself is of interest for various applications, and the ability to graft other polymer chains onto it would further expand its utility.
Exploration of Unique Reactivity Profiles and Selectivity in Chemical Transformations
The placement of a peroxide group at the 2-position of a 1,3-dioxolane ring is anticipated to give rise to a unique reactivity profile, distinct from both simple dialkyl peroxides and standard 1,3-dioxolanes. The inherent weakness of the O-O bond in the peroxide moiety is the primary driver of its reactivity, readily undergoing homolytic cleavage to produce free radicals. wikipedia.org This characteristic makes organic peroxides valuable as initiators for various polymerization processes. wikipedia.orgglobal-talke.com
In the context of a 1,3-dioxolane structure, the peroxide's reactivity is likely to be influenced by the adjacent oxygen atoms of the dioxolane ring. This could lead to novel fragmentation pathways or rearrangement reactions under thermal or photochemical conditions. The interaction between the peroxide and the acetal (B89532) functional group could also influence the selectivity of reactions. For instance, the peroxide group could direct the stereochemical outcome of transformations at other positions on the dioxolane ring.
Research into the reactivity of related structures, such as geminal bis(hydroperoxy)alkanes, provides some insight. These compounds are known to be sensitive and can undergo various transformations. peroxide.cn Similarly, the study of 1,2-dioxolanes, which are cyclic peroxides, reveals a rich chemistry involving ring-opening and rearrangement reactions. hilarispublisher.com The reactivity of this compound and its derivatives would likely involve a complex interplay of these known peroxide behaviors, modulated by the electronic and steric environment of the 1,3-dioxolane ring.
Innovations in Synthetic Methodology for Peroxy-Functionalized Dioxolanes
The synthesis of peroxy-functionalized dioxolanes presents a significant challenge due to the lability of the peroxide bond. However, recent advancements in synthetic chemistry offer potential pathways to access these intriguing molecules.
Development of Green and Sustainable Synthetic Routes
Traditional methods for peroxide synthesis often involve hazardous reagents and produce significant waste. The growing emphasis on green chemistry has spurred the development of more environmentally benign approaches. hilarispublisher.comresearchgate.net The use of hydrogen peroxide as a primary oxidant is a cornerstone of green oxidation chemistry, as its only byproduct is water. researchgate.netrsc.org
For the synthesis of peroxy-functionalized dioxolanes, strategies could be adapted from the green synthesis of other organic peroxides. This might involve the use of solid acid catalysts or biocatalysts to promote the reaction of a suitable dioxolane precursor with hydrogen peroxide under mild conditions. polymtl.camun.ca For example, the use of enzyme-catalyzed perhydrolysis has shown promise for the synthesis of peroxycarboxylic acids and could potentially be adapted for the creation of peroxy-functionalized dioxolanes. nih.govresearchgate.net Furthermore, photocatalytic methods that utilize light to drive the synthesis of hydrogen peroxide from air and water are emerging as highly sustainable options. sustainablereview.compnas.org
The development of sustainable methods for the production of hydrogen peroxide itself is also a key area of research, with electrochemical and photocatalytic routes from oxygen and water showing great promise. researchgate.netnih.gov These advancements could provide a greener source of the key oxidant for the synthesis of peroxy-functionalized dioxolanes.
Catalyst Design for Enhanced Selectivity and Efficiency
Catalysis is paramount for controlling the selective formation of peroxy-functionalized dioxolanes while minimizing decomposition and side reactions. Both metal-based and organic catalysts have been explored for various peroxidation reactions.
Lewis acids have been shown to catalyze the synthesis of organic peroxides, a somewhat surprising finding given that many transition metals can also promote peroxide decomposition. nih.govnih.gov The careful selection of the Lewis acid and reaction conditions is therefore crucial. For instance, tin(IV) chloride has been used to catalyze the formation of peroxides. nih.gov The design of chiral Lewis acids could also enable the asymmetric synthesis of chiral peroxy-functionalized dioxolanes, leading to enantiomerically enriched products. rsc.orgacs.org
Organocatalysis offers a metal-free alternative for asymmetric peroxidation. nih.gov Chiral organic catalysts have been successfully employed in the enantioselective peroxidation of α,β-unsaturated ketones. nih.gov Adapting such catalytic systems to the functionalization of dioxolane precursors could provide a powerful tool for accessing chiral peroxy derivatives.
Furthermore, the design of catalysts for the selective oxidative cleavage of alkenes using hydrogen peroxide offers insights into controlling peroxide reactivity. rsc.orgosti.gov By understanding the mechanisms of competing reaction pathways, catalysts can be designed to favor the desired peroxidation over unwanted side reactions like decomposition.
Theoretical Design and Computational Screening of Novel Peroxy-Functionalized Dioxolane Derivatives for Specific Reactivity
Given the likely transient nature and high reactivity of many peroxy-functionalized dioxolanes, theoretical and computational methods are invaluable tools for predicting their properties and guiding synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the stability of the peroxide bond within the 1,3-dioxolane ring system. These calculations can help to identify substituent effects that might stabilize the molecule or, conversely, tune its reactivity for specific applications. Understanding the bond dissociation energies and the potential energy surfaces for decomposition pathways is crucial for handling these compounds safely and for designing controlled chemical transformations.
Computational screening can be used to explore a virtual library of peroxy-functionalized dioxolane derivatives. By calculating key properties such as radical stability, oxidation potential, and reactivity towards different substrates, it is possible to identify promising candidates for specific applications, such as novel polymerization initiators or selective oxidizing agents. Theoretical models can also elucidate reaction mechanisms, for example, by studying the transition states of potential reactions, thereby providing insights into the expected selectivity. rsc.org While specific computational studies on "this compound" are not yet prevalent, the methodologies developed for studying other reactive oxygen species can be readily applied.
Interdisciplinary Research Opportunities
The unique structural features of peroxy-functionalized 1,3-dioxolanes open up a wide range of potential applications across various scientific disciplines.
In materials science , the ability of organic peroxides to act as radical initiators is well-established. wikipedia.orgiloencyclopaedia.orgchemicalsafetyfacts.org Peroxy-functionalized dioxolanes could be explored as novel initiators for polymerization, potentially offering better control over polymer architecture or enabling the synthesis of new types of polymers. The dioxolane moiety could also be functionalized to allow for the incorporation of these peroxides into polymer backbones or as cross-linking agents to create advanced thermoset materials. peroxide.cn
In medicinal chemistry and drug delivery , organic peroxides have garnered attention for their potential as anticancer and antiparasitic agents. itmedicalteam.pl The reactivity of the peroxide bond can be harnessed for targeted drug release. For example, systems that release a therapeutic agent in response to the high concentration of reactive oxygen species (ROS) in tumor microenvironments are being actively investigated. nih.gov Peroxy-functionalized dioxolanes could be designed as ROS-responsive linkers in drug delivery systems.
In the field of sustainable chemistry , the development of new, green oxidizing agents is a major goal. Peroxy-functionalized dioxolanes could potentially serve as novel, selective oxidants in organic synthesis. Biocatalysis, using enzymes like peroxygenases, could be explored for both the synthesis and application of these compounds in environmentally friendly oxidation reactions. bohrium.comnih.gov
The exploration of this novel class of compounds, exemplified by the "this compound" structure, holds significant promise for advancing fundamental chemistry and enabling new technologies. A synergistic approach combining innovative synthesis, detailed reactivity studies, computational modeling, and interdisciplinary collaboration will be key to unlocking the full potential of these fascinating molecules.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3-Dioxolane-2-peroxol while minimizing peroxide instability risks?
- Methodological Answer : Use one-step synthesis protocols with predictive tools like REAXYS or PISTACHIO databases to identify precursors and reaction conditions that reduce side reactions. Incorporate inert atmospheres (e.g., nitrogen) and low-temperature environments to suppress premature decomposition. Validate purity via HPLC or GC-MS, and monitor peroxide stability using differential scanning calorimetry (DSC) to detect exothermic decomposition .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural Analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the dioxolane ring and peroxol group. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for peroxide (O-O) stretching frequencies (~800–900 cm⁻¹).
- Thermal Stability : Use thermogravimetric analysis (TGA) coupled with DSC to quantify decomposition thresholds. Compare results against safety protocols for peroxide-forming compounds outlined in EU Regulation 1272/2008 .
Q. How should researchers design experiments to evaluate the solvent compatibility of this compound?
- Methodological Answer :
Select solvents based on polarity and peroxide reactivity (e.g., avoid ketones or alcohols that may induce redox reactions).
Conduct compatibility tests by incubating the compound in candidate solvents under controlled temperatures.
Monitor degradation via UV-Vis spectroscopy or iodometric titration for peroxide content. Reference hazard assessment frameworks from ECHA guidelines to classify incompatibilities .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported kinetic parameters for this compound decomposition?
- Methodological Answer :
- Apply density functional theory (DFT) to model decomposition pathways and identify rate-limiting steps.
- Validate simulations against experimental kinetic data (e.g., Arrhenius plots from isothermal calorimetry).
- Use Bayesian statistics to reconcile discrepancies arising from differing experimental conditions (e.g., solvent, oxygen exposure) .
Q. What strategies address conflicting data on the catalytic effects of transition metals on this compound reactivity?
- Methodological Answer :
Systematically test metal ions (e.g., Fe²⁺, Cu⁺) under standardized conditions (pH, concentration).
Employ stopped-flow spectroscopy to capture rapid intermediates.
Cross-reference results with databases like IUCLID to assess data reliability and exclude outliers caused by contamination or measurement artifacts .
Q. How can researchers design a mechanistic study to probe the role of this compound in radical-initiated polymerization?
- Methodological Answer :
- Use electron paramagnetic resonance (EPR) spectroscopy to detect radical species during polymerization.
- Compare initiation efficiency against traditional peroxides (e.g., benzoyl peroxide) via gel permeation chromatography (GPC) to analyze polymer molecular weight distributions.
- Incorporate kinetic chain length calculations to quantify peroxol group reactivity .
Methodological Frameworks
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Follow ECHA’s CLP Regulation (1272/2008) for hazard classification and labeling.
- Implement engineering controls (e.g., fume hoods, blast shields) and personal protective equipment (PPE) as per OSHA guidelines.
- Establish emergency procedures for peroxide spills, including neutralization protocols with reducing agents (e.g., sodium sulfite) .
Q. How should researchers integrate conflicting literature data into a cohesive review of this compound’s applications?
- Methodological Answer :
- Conduct a systematic review using PRISMA guidelines to categorize studies by methodology (e.g., synthesis route, analytical technique).
- Apply meta-analysis tools to quantify variability in reported properties (e.g., decomposition temperature). Highlight methodological limitations (e.g., lack of inert conditions) as potential sources of bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
